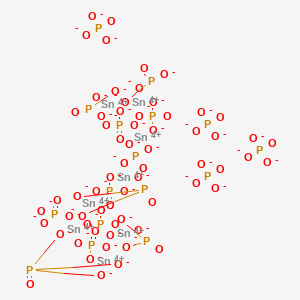
tin(4+);hexadecaphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(4+);hexadecaphosphate is a compound that consists of tin in its +4 oxidation state and hexadecaphosphate, which is a polyphosphate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tin(4+);hexadecaphosphate can be synthesized through various methods. One common approach involves the reaction of tin(IV) chloride (SnCl4) with phosphoric acid (H3PO4) under controlled conditions. The reaction typically requires heating and stirring to ensure complete dissolution and reaction of the starting materials .
Another method involves the solid-state grinding of a mixture of tin(IV) chloride pentahydrate (SnCl4·5H2O) and sodium dihydrogen phosphate (NaH2PO4·2H2O) at room temperature, followed by drying and calcination . This method is considered more environmentally friendly as it avoids the use of solvents.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tin(4+);hexadecaphosphate undergoes various types of chemical reactions, including:
Oxidation: Tin(IV) can be further oxidized under specific conditions.
Reduction: Tin(IV) can be reduced to lower oxidation states, such as tin(II).
Substitution: The phosphate groups can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) for reduction reactions and oxidizing agents like oxygen (O2) for oxidation reactions. Substitution reactions often require the presence of strong acids or bases to facilitate the exchange of phosphate groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield tin(II) phosphate, while oxidation can produce higher oxidation state tin compounds .
Wissenschaftliche Forschungsanwendungen
Tin(4+);hexadecaphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of photochromic compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Utilized in industrial processes, including catalysis and ion exchange.
Wirkmechanismus
The mechanism by which tin(4+);hexadecaphosphate exerts its effects involves its ability to interact with various molecular targets and pathways. In catalysis, the compound’s surface acidity and the presence of both Lewis and Brønsted acid sites play a crucial role in facilitating chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tin(4+);hexadecaphosphate include:
Tin(II) phosphate: Another tin-phosphate compound with tin in the +2 oxidation state.
Zirconium phosphate: A metal phosphate with zirconium instead of tin, known for its high surface acidity.
Tin triphosphide: A compound containing tin and phosphorus in a different stoichiometric ratio.
Uniqueness
This compound is unique due to its specific oxidation state and the presence of hexadecaphosphate anions, which confer distinct chemical and physical properties. Its ability to act as both a Lewis and Brønsted acid makes it particularly effective in catalytic applications .
Eigenschaften
CAS-Nummer |
15578-32-2 |
|---|---|
Molekularformel |
O64P16Sn8-16 |
Molekulargewicht |
2469.2 g/mol |
IUPAC-Name |
tin(4+);hexadecaphosphate |
InChI |
InChI=1S/16H3O4P.8Sn/c16*1-5(2,3)4;;;;;;;;/h16*(H3,1,2,3,4);;;;;;;;/q;;;;;;;;;;;;;;;;8*+4/p-48 |
InChI-Schlüssel |
RKJQYDQCAKTWDN-UHFFFAOYSA-A |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


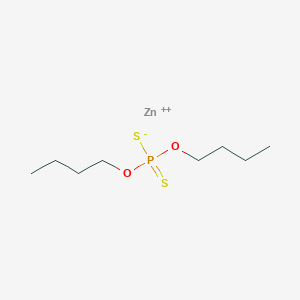
![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)

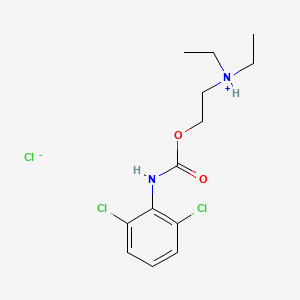

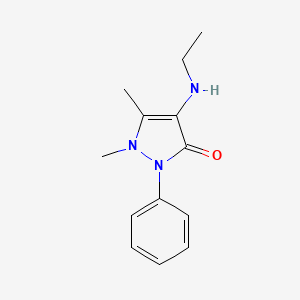
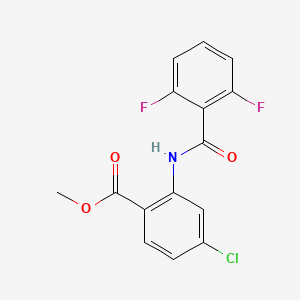
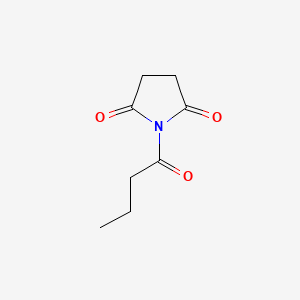
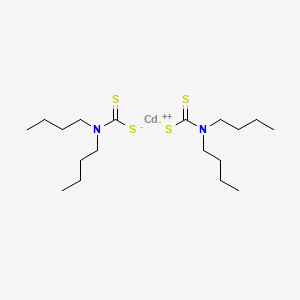
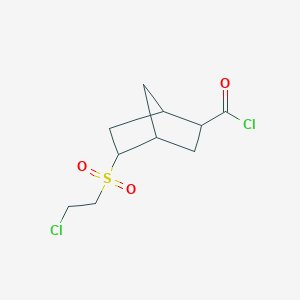
![Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate](/img/structure/B13740740.png)
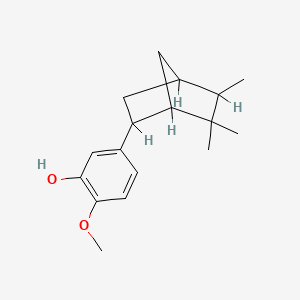

![1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-](/img/structure/B13740764.png)
